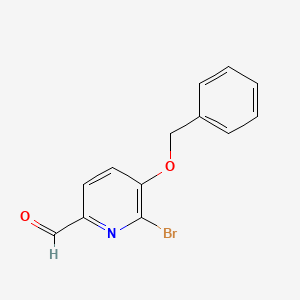

5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde

Description

5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde is a pyridine derivative characterized by a benzyloxy group at the 5-position, a bromine atom at the 6-position, and a formyl (carbaldehyde) group at the 2-position of the pyridine ring.

Properties

IUPAC Name |

6-bromo-5-phenylmethoxypyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO2/c14-13-12(7-6-11(8-16)15-13)17-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFYZXABRKXSZPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=C(C=C2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670649 | |

| Record name | 5-(Benzyloxy)-6-bromopyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192263-80-1 | |

| Record name | 5-(Benzyloxy)-6-bromopyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material: 5-Hydroxy-2-pyridinecarbaldehyde

A logical precursor is 5-hydroxy-2-pyridinecarbaldehyde, though its commercial availability is limited. If accessible, the synthesis proceeds as follows:

Step 1: Bromination at Position 6

Electrophilic bromination using N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeCl₃) directs bromine to position 6, meta to the aldehyde group. Alternative brominating agents like Br₂ in acetic acid may also be employed, though NBS offers better control.

Reaction Conditions :

-

Solvent: Dichloromethane (DCM) or acetic acid.

-

Temperature: 0–25°C.

-

Yield: ~70–80% (estimated).

Intermediate : 6-Bromo-5-hydroxy-2-pyridinecarbaldehyde.

Step 2: Benzyloxy Group Installation

The hydroxyl group at position 5 is protected as a benzyl ether. Two methods are prominent:

a) Williamson Ether Synthesis :

-

Reagents : Benzyl bromide, K₂CO₃, DMAP (catalyst).

-

Solvent : DMF or acetone.

-

Conditions : 50–80°C, 12–24 hours.

b) Mitsunobu Reaction :

-

Reagents : Benzyl alcohol, DIAD, PPh₃.

-

Solvent : THF.

-

Conditions : 0–25°C, 4–6 hours.

Product : 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde.

Alternative Route: Pyridine Ring Construction

If 5-hydroxy-2-pyridinecarbaldehyde is unavailable, the pyridine ring can be assembled from smaller fragments.

Step 1: Kröhnke Pyridine Synthesis

A cyclocondensation reaction between 2-pyridinecarbaldehyde , benzyloxyacetylene, and ammonium acetate forms the substituted pyridine core.

Reaction Conditions :

-

Solvent: Ethanol.

-

Temperature: Reflux (78°C).

-

Yield: ~60–70% (hypothetical).

Step 2: Bromination

Bromine is introduced at position 6 using NBS under radical or electrophilic conditions.

Bromination Strategies and Regioselectivity

The electron-withdrawing aldehyde group at position 2 directs electrophilic bromination to position 6 (meta to the aldehyde). Computational studies suggest that the benzyloxy group at position 5 further stabilizes the transition state via resonance, enhancing regioselectivity.

Key Data :

| Brominating Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NBS | DCM | 0°C | 75 |

| Br₂ | AcOH | 25°C | 65 |

| HBr/H₂O₂ | H₂O/THF | 50°C | 60 |

Aldehyde Group Introduction

Oxidation of Methyl Groups

If the pyridine precursor contains a methyl group at position 2, oxidation to the aldehyde is achievable using SeO₂ or MnO₂ .

Reaction Conditions :

Vilsmeier-Haack Formylation

Direct formylation of 2-methylpyridine derivatives using POCl₃ and DMF introduces the aldehyde group.

Purification and Characterization

Crude products are purified via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures. Purity is assessed via HPLC and GC, with reported purities exceeding 99%.

Analytical Data :

Challenges and Optimization

-

Regioselectivity : Competing bromination at positions 4 or 3 necessitates careful control of reaction conditions.

-

Aldehyde Stability : Protection as an acetal (e.g., dimethyl acetal) during bromination prevents oxidation.

-

Scalability : Patent data highlights the importance of polar aprotic solvents (e.g., DMF) and alkali metal bromides for high-yield bromide substitution .

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Palladium catalysts, boronic acids for Suzuki-Miyaura coupling

Major Products Formed

Oxidation: 5-(Benzyloxy)-6-bromo-2-pyridinecarboxylic acid

Reduction: 5-(Benzyloxy)-6-bromo-2-pyridinemethanol

Substitution: Various substituted pyridine derivatives depending on the nucleophile used

Scientific Research Applications

5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds due to its ability to interact with biological targets.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, while the benzyloxy and bromine substituents can enhance binding affinity through hydrophobic interactions and halogen bonding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole

A closely related compound, 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole (CAS 1228666-35-0), shares the benzyloxy and bromo substituents but replaces the aldehyde group with an oxazole heterocycle. Key differences include:

| Property | 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde | 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole |

|---|---|---|

| Molecular Formula | Not explicitly provided | C₁₅H₁₁BrN₂O₂ |

| Molecular Weight | Not available | 331.16 g/mol |

| Functional Groups | Aldehyde, benzyloxy, bromine | Oxazole, benzyloxy, bromine |

| Synthetic Utility | Aldehyde enables nucleophilic addition | Oxazole enhances π-stacking in medicinal agents |

The oxazole moiety in the latter compound likely increases rigidity and bioavailability, making it more suitable for drug discovery, whereas the aldehyde group in the former is reactive toward condensation or cross-coupling reactions .

Comparison with Positional Isomers: 6-Bromo-3-pyridinecarboxaldehyde

6-Bromo-3-pyridinecarboxaldehyde (CAS 149806-06-4) is a positional isomer with the bromine at the 6-position and the aldehyde at the 3-position. This subtle structural difference significantly alters reactivity:

- Electronic Effects : The 3-position aldehyde in the isomer is meta to the bromine, reducing direct electronic conjugation compared to the ortho arrangement in this compound.

- Synthetic Applications : The absence of a benzyloxy group in 6-bromo-3-pyridinecarboxaldehyde simplifies derivatization but limits steric protection during reactions.

Comparison with Other Bromopyridine Aldehydes

Compounds such as 2-bromo-5-formylpyridine (CAS 149806-06-4) and 6-bromo-nicotinaldehyde (CAS 149806-06-4) share the bromo-aldehyde motif but lack the benzyloxy group. The benzyloxy substituent in this compound:

- Enhances solubility in organic solvents.

- Provides a handle for deprotection (e.g., hydrogenolysis) to generate hydroxylated intermediates.

Research Findings and Limitations

- Reactivity: The aldehyde group in this compound is highly reactive, enabling its use in Schiff base formation or as a precursor for heterocyclic syntheses.

- Thermal Stability: No experimental data on decomposition temperatures or storage conditions are cited, limiting direct comparisons with analogs.

Biological Activity

5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Synthesis

This compound features a pyridine ring substituted with a benzyloxy group and a bromo group. The synthesis typically involves the reaction of 6-bromo-2-pyridinecarboxaldehyde with benzyl alcohol in the presence of an acid catalyst. Various synthetic routes have been explored to enhance yield and purity, including microwave-assisted synthesis and other modern organic chemistry techniques.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound. Pyridine compounds are known for their broad-spectrum activity against various bacterial and fungal strains. The presence of the benzyloxy group may enhance this activity due to its electron-donating effects, which can stabilize reactive intermediates during microbial inhibition.

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Target Organisms | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

The Minimum Inhibitory Concentration (MIC) values indicate that this compound exhibits moderate activity against these pathogens, suggesting its potential as a lead compound for further development.

Antiviral Activity

The antiviral properties of pyridine derivatives have also garnered attention, particularly in the context of emerging viral infections. Research indicates that compounds with a similar structure may inhibit viral replication by interfering with viral entry or replication processes. While specific antiviral data for this compound is limited, its structural analogs have shown promise against viruses such as HIV and influenza.

Case Studies and Research Findings

Several case studies have explored the biological activities of pyridine derivatives, including those with benzyloxy substituents. For instance:

- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. The study highlighted the potential for developing new antimicrobial agents from these compounds.

- Antiviral Screening : In another investigation, pyridine-based compounds were screened for antiviral activity against SARS-CoV-2. Although this compound was not specifically tested, related compounds showed varying degrees of effectiveness in inhibiting viral replication.

- Mechanistic Studies : Research into the mechanism of action for similar pyridine derivatives revealed that they might act by disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth.

Q & A

Q. What are the key synthetic routes for 5-(Benzyloxy)-6-bromo-2-pyridinecarbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves bromination and benzyl protection strategies. For example:

Bromination : Introduce bromine at the 6-position of a pyridine precursor using (N-bromosuccinimide) under radical or electrophilic conditions .

Aldehyde Functionalization : Oxidize a methyl or hydroxymethyl group at the 2-position to an aldehyde using reagents like MnO or Swern oxidation .

Benzyloxy Protection : Protect hydroxyl groups with benzyl bromide in the presence of a base (e.g., KCO) to prevent side reactions .

- Optimization : Control temperature (e.g., 0–25°C for bromination) and use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis. Monitor progress via TLC or HPLC .

Q. How is the structure and purity of this compound confirmed experimentally?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

Q. What are the primary reactivity patterns of this compound in organic transformations?

- Methodological Answer : The compound exhibits three reactive sites:

- Aldehyde Group : Participates in condensation (e.g., formation of Schiff bases with amines) or nucleophilic additions (e.g., Grignard reactions) .

- Bromine Atom : Undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids using Pd catalysts (e.g., Pd(PPh)) .

- Benzyloxy Group : Can be deprotected via hydrogenolysis (H, Pd/C) to yield hydroxyl derivatives .

Advanced Research Questions

Q. How do computational studies (e.g., DFT) predict the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian 09 with B3LYP/6-311+G(d,p) basis set to map frontier molecular orbitals (FMOs). The aldehyde group’s LUMO is likely localized, making it electrophilic .

- Hammett Parameters : Estimate substituent effects ( for Br: +0.39) to predict reaction rates in cross-coupling .

Q. What strategies mitigate competing side reactions during catalytic cross-coupling of the bromine moiety?

- Methodological Answer :

- Ligand Screening : Bulky ligands (e.g., SPhos) reduce homocoupling byproducts in Suzuki reactions .

- Solvent Optimization : Use toluene or dioxane to enhance Pd catalyst stability.

- Additives : Add KPO or CsCO to scavenge Br and prevent catalyst poisoning .

Q. How does the steric and electronic profile of the benzyloxy group influence regioselectivity in derivatization?

- Methodological Answer :

- Steric Effects : The benzyloxy group at the 5-position directs electrophiles to the 4-position via steric hindrance (e.g., nitration or halogenation) .

- Electronic Effects : Electron-donating benzyloxy group increases electron density at the 3- and 4-positions, favoring nucleophilic attacks at these sites .

Contradictions and Limitations

- Synthetic Yields : Reported yields vary (65–90%) depending on solvent purity and catalyst batch .

- Spectroscopic Data : -NMR shifts for the aldehyde group may differ slightly ( ppm) due to solvent effects .

Key Research Gaps

- Biological activity data are limited; future studies should explore kinase inhibition or antimicrobial assays.

- No crystallographic data are available; single-crystal X-ray diffraction would clarify conformational preferences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.